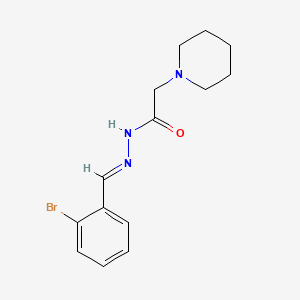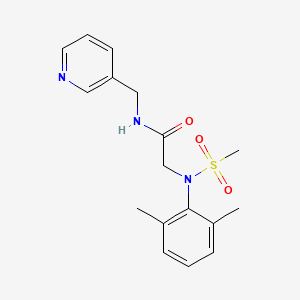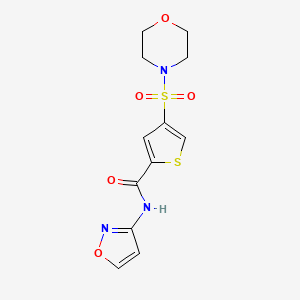![molecular formula C17H27N5O3S B5607633 N-((3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5607633.png)
N-((3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of molecules that feature a combination of pyrrolidinyl and oxadiazolyl groups linked to a methanesulfonamide moiety. Compounds within this realm often exhibit significant biological or chemical activity due to the presence of these functional groups, which can interact in various biological systems or participate in chemical reactions.
Synthesis Analysis
Synthesis of complex molecules like this often involves multi-step organic reactions, including the formation of pyrrolidinyl and oxadiazolyl rings, followed by their functionalization. For example, the synthesis of methanesulfonamide derivatives can involve nucleophilic substitution reactions where methanesulfonyl chloride reacts with amines or nitrogen-containing heterocycles under basic conditions (Watanabe et al., 1997).
Molecular Structure Analysis
Molecular and supramolecular structures of related compounds reveal how specific substituents affect the molecule's overall conformation. For instance, studies on methanesulfonamide derivatives highlight the impact of different groups on the molecule's torsion angles and hydrogen bonding patterns, which in turn influence the molecular conformation and potential intermolecular interactions (Danielle L Jacobs et al., 2013).
Chemical Reactions and Properties
The functional groups present in the compound suggest a propensity for engaging in various chemical reactions. Methanesulfonamide groups, for example, can participate in nucleophilic substitution reactions, while pyrrolidinyl and oxadiazolyl moieties may undergo cycloaddition reactions, contributing to the compound's chemical versatility (Tamaddon & Azadi, 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular structure and intermolecular forces. Compounds with methanesulfonamide groups typically show varied solubility patterns depending on the nature of the substituents and the overall molecular geometry (Gowda, Foro, & Fuess, 2007).
Chemical Properties Analysis
The chemical behavior of the compound is significantly determined by its functional groups. Methanesulfonamide is known for its acid-base properties, contributing to the compound's reactivity. Additionally, the presence of pyrrolidinyl and oxadiazolyl groups may confer the molecule nucleophilic and electrophilic sites, enabling a range of chemical transformations (Cingolani et al., 1987).
properties
IUPAC Name |
N-[(3S,4R)-1-[[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-4-propylpyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O3S/c1-5-6-13-9-22(10-14(13)20-26(4,23)24)11-16-18-19-17(25-16)15-8-7-12(2)21(15)3/h7-8,13-14,20H,5-6,9-11H2,1-4H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUPYMLOHKTXTD-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)CC2=NN=C(O2)C3=CC=C(N3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)CC2=NN=C(O2)C3=CC=C(N3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5607569.png)


![4-[(cyclopentylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5607587.png)
![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B5607592.png)

![N-(4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5607601.png)
![2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5607609.png)
![4-[(3-methylbenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607628.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5607641.png)
![3-isobutyl-1-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5607645.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-[(5-cyclohexyl-2-thienyl)methyl]-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5607649.png)
![2-({2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}thio)-5-methyl-1H-benzimidazole](/img/structure/B5607661.png)